molecular formula C5H4N4O6 B3058469 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid CAS No. 89607-19-2

1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B3058469
CAS No.: 89607-19-2
M. Wt: 216.11 g/mol
InChI Key: RCTJRSZLWUQNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazoles are an important class of heterocyclic compounds. They are characterized by a 5-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are found in many biologically active molecules and agrochemicals . They are used as scaffolds in the synthesis of various bioactive chemicals .


Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method is the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another method involves the condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of a pyrazole compound consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary widely depending on their specific structure and the functional groups they contain. For example, pyrazole itself is a weak base, with pKb 11.5 .

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of pyrazole derivatives, such as 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid, often focuses on their synthesis and structural characterization. For example, a study by Viveka et al. (2016) investigated the structural, spectral, and theoretical aspects of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound. This research involved combined experimental and theoretical studies, including NMR and FT-IR spectroscopy, X-ray diffraction, and density functional theory (DFT) calculations, to understand the compound's properties and potential applications in various fields, such as materials science and biochemistry (Viveka et al., 2016).

Coordination Chemistry and Metal Complexes

Pyrazole derivatives are known for their ability to form coordination complexes with metals, which can have applications in catalysis, materials science, and pharmaceuticals. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and explored their coordination and crystallization properties with copper (II), cobalt (II), and zinc (II) ions. Such studies provide insights into the design of new metal-organic frameworks (MOFs) and coordination polymers with specific functionalities and applications (Radi et al., 2015).

Material Science and Luminescence

The synthesis and study of coordination polymers and complexes also extend to materials science, particularly in the development of luminescent materials. Su et al. (2014) reported the synthesis, structures, and luminescence properties of three transition metal complexes with uncoordinated carboxyl groups, demonstrating the potential of pyrazole derivatives in creating materials with specific luminescent properties. Such materials could be useful in sensors, light-emitting devices, and other technological applications (Su et al., 2014).

Organic Synthesis and Functionalization

In organic chemistry, pyrazole derivatives are valuable intermediates for the synthesis and functionalization of complex organic molecules. Dalinger et al. (2013) investigated the reactivity of 3,4,5-trinitro-1H-pyrazole and its N-methyl derivative, focusing on their reactions with various nucleophiles. Such studies are crucial for developing new synthetic routes and understanding the reactivity of pyrazole-based compounds, which can be applied in pharmaceuticals, agrochemicals, and organic materials (Dalinger et al., 2013).

Safety and Hazards

Pyrazole compounds can have various safety and hazard profiles depending on their specific structure and the functional groups they contain. For example, some pyrazole compounds may cause eye irritation or respiratory irritation .

Future Directions

Pyrazoles have been studied for more than a century and continue to be an area of active research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Properties

IUPAC Name

2-methyl-4,5-dinitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O6/c1-7-3(5(10)11)2(8(12)13)4(6-7)9(14)15/h1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTJRSZLWUQNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428324
Record name SBB022231
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89607-19-2
Record name SBB022231
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.